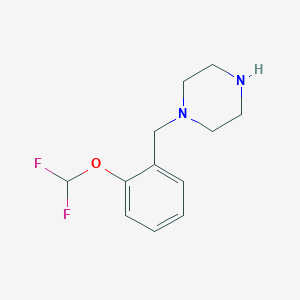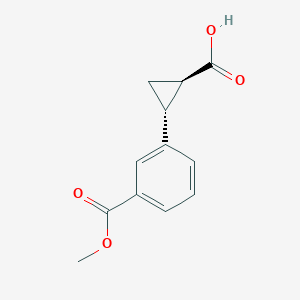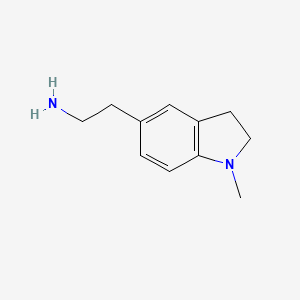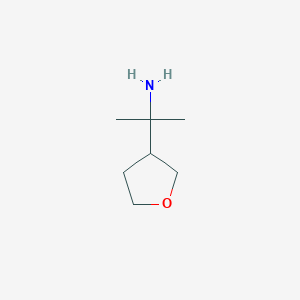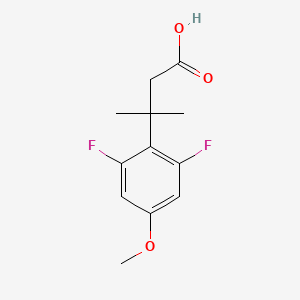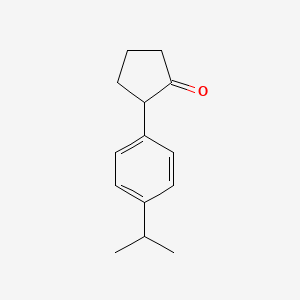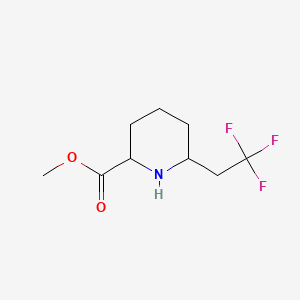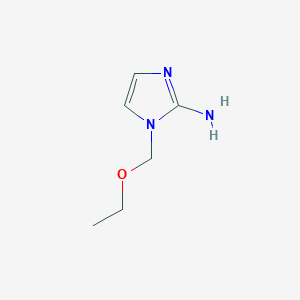
1-(ethoxymethyl)-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxymethyl)-1H-imidazol-2-amine is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by an ethoxymethyl group attached to the nitrogen atom at the first position and an amine group at the second position of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)-1H-imidazol-2-amine can be synthesized through several methods. One common approach involves the alkylation of imidazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethoxymethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole products.
Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or THF; low to moderate temperatures.
Substitution: Alkyl halides, amines, thiols; polar aprotic solvents; room temperature to elevated temperatures.
Major Products:
- Oxidation products include imidazole N-oxides.
- Reduction products include imidazole derivatives with reduced functional groups.
- Substitution products vary depending on the nucleophile used, resulting in a wide range of functionalized imidazoles.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research has shown that derivatives of 1-(ethoxymethyl)-1H-imidazol-2-amine exhibit antiviral and antimicrobial activities, making them potential candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(ethoxymethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(Ethoxymethyl)-1H-imidazol-2-amine can be compared with other imidazole derivatives to highlight its uniqueness:
2-Bromo-1-(ethoxymethyl)-1H-imidazole: This compound has a bromine atom at the second position, which can significantly alter its reactivity and applications.
1-Methylimidazole: Lacks the ethoxymethyl group, resulting in different chemical properties and uses.
1-(Hydroxymethyl)-1H-imidazole: The hydroxymethyl group provides different reactivity compared to the ethoxymethyl group, affecting its applications in synthesis and biological activity.
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1-(ethoxymethyl)imidazol-2-amine |
InChI |
InChI=1S/C6H11N3O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3,(H2,7,8) |
Clé InChI |
SKQFACFQZZRSIU-UHFFFAOYSA-N |
SMILES canonique |
CCOCN1C=CN=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


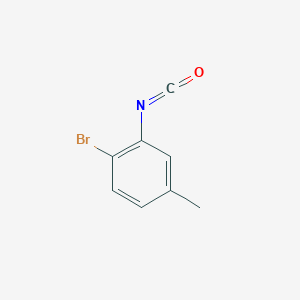
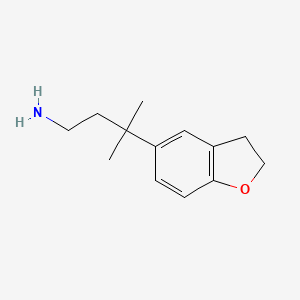
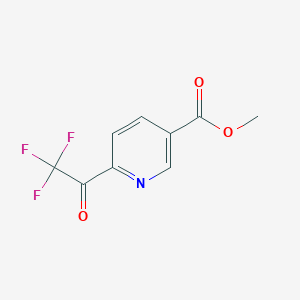
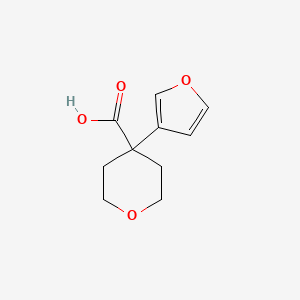
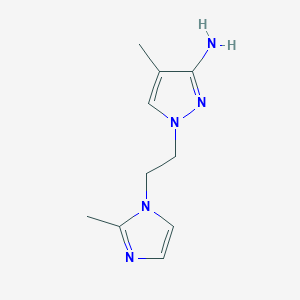
![5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13533025.png)

